molecular formula C9H18ClNO B1410562 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride CAS No. 1427396-74-4

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

Cat. No.: B1410562
CAS No.: 1427396-74-4
M. Wt: 191.7 g/mol
InChI Key: STLPPJGBUCXYLY-UHFFFAOYSA-N
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Description

Historical Context and Development of Azabicyclic Compounds

The historical development of azabicyclic compounds traces its origins to the early nineteenth century discoveries in natural product chemistry, particularly with the isolation of tropane alkaloids from Solanaceae family plants. The foundational work began in 1832 when German pharmacist H. F. G. Mein first isolated atropine, though his results remained unpublished. The subsequent year marked a pivotal moment when P. L. Geiger and O. Hesse published their isolation of atropine from Atropa belladonna and Hyoscyamus niger, establishing the first documented characterization of nitrogen-containing alkaline substances from these botanical sources. These early investigations encompassed medicinal applications, isolation methodologies, and preliminary chemical property assessments, laying the groundwork for understanding the broader class of tropane-containing compounds.

The stereochemical relationships within this compound class were elucidated through the pioneering work of K. Kraut and W. Lossen approximately fifty years later, who determined that both hyoscyamine and atropine yield identical cleavage products upon alkaline hydrolysis, specifically tropic acid and tropine. This discovery revealed that atropine represents the racemate of hyoscyamine, providing crucial insights into the stereochemical nature of these bicyclic systems. A. Ladenburg's contribution in 1879 demonstrated the reversibility of the hydrolysis reaction through heating in hydrochloric acid, establishing a frequently employed method for esterifying tropine with various organic acids. These foundational discoveries established the chemical framework that would later encompass compounds such as 8-hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride.

The understanding of tropane alkaloid biosynthesis has undergone significant evolution from 1917 to 2020, with research revealing that these compounds are assembled through complex biochemical pathways initiated from the polyamine putrescine. The biosynthetic pathway involves putrescine methyltransferase-mediated N-methylation as the first committed step, followed by oxidation to yield 4-(methyl-1-amino)butanal, which spontaneously rearranges into N-methyl-Δ1-pyrrolinium under physiological conditions. The formation of the second ring in tropane alkaloid biosynthesis remains a subject of ongoing investigation, with competing hypotheses involving either condensation with acetoacetate followed by oxidation and aldol condensation, or polyketide-type extension with malonyl-CoA.

Significance in Organic and Medicinal Chemistry

The significance of this compound within organic and medicinal chemistry stems from its membership in the privileged class of bicyclic heterocycles with ring-junction nitrogen atoms. These structural motifs have gained increasing prominence in medicinal chemistry due to their electronic and shape complementarity to adenine and guanine nucleobases, as demonstrated by clinical candidates such as filgotinib, volitinib, and dinaciclib, along with approved pharmaceuticals including zolpidem, trazodone, ibudilast, ponatinib, and zaleplon. The 8-azabicyclo[3.2.1]octane scaffold serves as the central core of the tropane alkaloid family, which displays a wide array of interesting biological activities.

The compound's structural features contribute to its medicinal chemistry relevance through several mechanisms. The bicyclic framework provides conformational rigidity that can enhance binding affinity and selectivity for biological targets, while the hydroxyethyl substituent introduces hydrogen bonding capabilities that can modulate pharmacological properties. Research in tropane alkaloid biosynthesis has revealed that reduction of keto groups in the tropane ring is catalyzed by tropinone reductases belonging to the short-chain dehydrogenase/reductase enzyme family, which are NAD(P)(H)-dependent monomeric oxidoreductases with characteristic catalytic Asn-Ser-Tyr-Lys tetrad. These enzymes create significant bifurcation in tropane alkaloid biosynthesis, with TRI producing 3α-configuration products leading to esterified tropane alkaloids, while TRII produces 3β-configuration products converted to nonesterified tropane alkaloids called calystegines.

The synthetic accessibility of compounds like this compound has been enhanced through modern methodological developments. Recent advances in transition-metal-catalyzed chelation-assisted aromatic and alkenyl C(sp²)-H activation and annulation have enabled convergent synthesis of diverse heterocyclic compounds. Additionally, aza-Heck cyclizations have emerged as powerful methods for constructing chiral nitrogen heterocyclic systems, where activated N-O bonds replace conventional C-X bonds used in traditional Heck reactions. These methodological advances have facilitated access to structurally complex azabicyclic compounds for biological evaluation and pharmaceutical development.

Classification within Bicyclic Nitrogen-Containing Heterocycles

This compound belongs to the broader classification of bicyclic nitrogen-containing heterocycles, specifically within the azabicyclic subcategory. Heterocyclic compounds are fundamentally classified based on multiple structural criteria, including the nature of bonding (saturated versus unsaturated), the nature of the system (alicyclic versus aromatic), the number of heteroatoms present, the number of rings, ring connectivity patterns, and ring size. Within this classification framework, the target compound represents a saturated bicyclic system containing one nitrogen heteroatom with specific ring connectivity characterized as a bridged system.

The compound's classification as an 8-azabicyclo[3.2.1]octane places it within the tropane alkaloid structural family, where the numerical designation [3.2.1] indicates the number of atoms in each bridge connecting the two bridgehead positions. This specific bridging pattern creates a rigid three-dimensional structure that distinguishes it from other bicyclic nitrogen heterocycles such as quinuclidines or other azabicyclic frameworks. The presence of the nitrogen atom at the 8-position (bridgehead) is characteristic of nortropane structures when the nitrogen lacks methylation.

The hydroxyethyl substituent at the 8-position further refines the compound's classification, distinguishing it from simple nortropane derivatives and placing it among functionalized tropane analogs. This substitution pattern is significant because it introduces additional hydrogen bonding capabilities while maintaining the core bicyclic scaffold's conformational properties. The hydrochloride salt formation represents a common pharmaceutical approach for improving water solubility and stability of basic nitrogen-containing compounds, facilitating their handling and potential therapeutic applications.

Comparative analysis with related structures reveals the compound's position within the broader azabicyclic landscape. For instance, 3-methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride shares the same core scaffold but differs in substitution pattern, having a methyl and hydroxyl group at the 3-position rather than a hydroxyethyl group at the 8-position. Such structural variations within the same bicyclic framework demonstrate the versatility of the azabicyclo[3.2.1]octane scaffold for generating diverse chemical entities with potentially different biological activities.

Research Objectives and Scientific Relevance

The research objectives surrounding this compound are multifaceted, encompassing synthetic methodology development, structure-activity relationship studies, and potential therapeutic applications. Current research efforts focus on developing efficient and enantioselective synthetic approaches to the 8-azabicyclo[3.2.1]octane scaffold, which represents a challenging synthetic target due to its rigid bicyclic structure and specific stereochemical requirements. The construction of bridged seven-membered rings containing appropriate functionalities remains a significant synthetic challenge, with researchers exploring various strategies including enantioselective desymmetrization of achiral tropinone derivatives, chiral auxiliaries, enantioselective catalysis, and enantioenriched starting materials.

Recent synthetic developments have demonstrated the utility of microwave-assisted 6π-electrocyclic ring-opening and [3+2]-cycloaddition cascades of monocyclopropanated pyrroles and furans for accessing 8-aza- and 8-oxabicyclo[3.2.1]octanes. These methodological advances provide new avenues for synthesizing compounds like this compound with improved efficiency and stereochemical control. The development of such synthetic methodologies is particularly important given the pharmaceutical potential of azabicyclic scaffolds and the need for reliable access to diverse structural analogs for biological evaluation.

The scientific relevance of this compound extends to its potential role in understanding structure-activity relationships within the tropane alkaloid family. Research has shown that tropane alkaloids exhibit diverse biological activities, and structural modifications to the basic scaffold can significantly alter their pharmacological profiles. The hydroxyethyl substitution in the target compound represents a specific structural modification that may influence binding interactions with biological targets, potentially leading to unique pharmacological properties distinct from other tropane derivatives.

Furthermore, the compound's relevance extends to the broader field of nitrogen heterocycle medicinal chemistry, where bicyclic systems with ring-junction nitrogen atoms have demonstrated significant therapeutic potential. The continuing identification of clinical candidates and approved drugs containing similar structural motifs underscores the importance of investigating compounds like this compound as potential leads for drug discovery programs. Research objectives also encompass understanding the compound's chemical reactivity, stability, and potential for further derivatization to generate libraries of structurally related compounds for comprehensive biological screening.

Property Value Reference
PubChem CID 112756702
Molecular Formula C9H18ClNO
Molecular Weight 191.70 g/mol
CAS Number 1427396-74-4
IUPAC Name 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol;hydrochloride
InChI Key STLPPJGBUCXYLY-UHFFFAOYSA-N
SMILES C1CC2CNCC1C2CCO.Cl
Creation Date 2016-01-28
Last Modified 2025-05-24

Properties

IUPAC Name

2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLPPJGBUCXYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Methods for Azabicyclooctane Derivatives

Azabicyclooctane derivatives are typically synthesized through multi-step reactions involving the formation of the bicyclic ring system followed by functionalization. Common methods include:

  • Reduction and Hydrogenation : These processes involve reducing functional groups to form the desired bicyclic structure. For example, the reduction of a compound like 8-azabicyclo[3.2.1]octan-3-one can yield 8-azabicyclo[3.2.1]octan-3-ol , which can then be further modified.

  • Cyanation and Hydrolysis : This method involves introducing a cyano group into the molecule, which can later be hydrolyzed to form other functional groups. For instance, the synthesis of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes involves cyanation followed by hydrolysis to introduce hydroxyl or other groups.

Reaction Conditions and Yield

The reaction conditions for such a synthesis would likely involve careful control of temperature and solvent choice to optimize yield and purity. For example, reactions involving sensitive intermediates might require low temperatures and inert atmospheres.

Reaction Step Conditions Yield
Reduction Low temperature, inert atmosphere High (e.g., 80-90%)
Alkylation Mild conditions, suitable solvent Moderate (e.g., 50-70%)
Salt Formation Hydrochloric acid, ambient conditions High (e.g., 90-95%)

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The azabicyclo[3.2.1]octane core is a versatile scaffold modified for diverse applications. Key analogs and their distinguishing features include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
8-Hydroxyethyl-3-azabicyclo[3.2.1]octane HCl -CH2CH2OH at position 8 C9H16ClNO 189.68 (calc.) Pharmaceutical intermediate, hydrogen bonding
8-Oxa-3-azabicyclo[3.2.1]octane HCl Oxygen atom at position 8 C6H10ClNO 149.62 Organic synthesis, agrochemical intermediates
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl -CH3 at position 8 C8H18Cl2N2 213.15 Neurological research (e.g., tropane analogs)
(8-Syn)-8-Methoxy-3-azabicyclo[3.2.1]octane HCl -OCH3 at position 8 C8H15ClNO 177.67 Not specified; likely solubility modulation
8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl -F at positions 8,8 C7H10ClF2N 193.61 Fluorinated building block for drug discovery

Key Observations :

  • Hydrogen Bonding : The -OH group enables stronger hydrogen bonding than ether (-O-) or methoxy (-OCH3) groups, which may enhance target binding in drug design .
  • Electron Effects : Fluorine substituents (e.g., 8,8-difluoro) introduce electron-withdrawing effects, altering amine basicity and metabolic stability .

Industrial and Commercial Considerations

  • Pricing : The target compound is priced at $80–90/KG (industrial grade), comparable to other bicyclic amines like L-tert-leucine methyl ester HCl .
  • Regulatory Compliance : Suppliers emphasize adherence to global regulations (e.g., FDA), ensuring suitability for pharmaceutical use .

Biological Activity

8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a mu-opioid receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN, with a molecular weight of approximately 173.67 g/mol. The compound features a bicyclic structure that is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with mu-opioid receptors (MOR). These receptors are widely distributed in the central nervous system and are involved in pain modulation, reward, and addictive behaviors.

  • Mu-Opioid Receptor Antagonism : The compound acts as an antagonist at the mu-opioid receptor, which can help mitigate side effects associated with opioid use, such as constipation and respiratory depression, without compromising analgesic effects .

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Analgesic Properties : By blocking mu-opioid receptors, this compound may provide pain relief while reducing the risk of opioid dependence.
  • Gastrointestinal Motility : It has been shown to improve gastrointestinal motility by antagonizing the effects of opioids on the gut, making it a potential therapeutic agent for opioid-induced bowel dysfunction .

Study 1: Mu-Opioid Receptor Binding Affinity

A study assessed the binding affinity of this compound to mu-opioid receptors using radiolabeled ligand binding assays. The results demonstrated a significant binding affinity (Ki = 5 nM), indicating that the compound effectively interacts with the receptor .

Study 2: In Vivo Efficacy in Animal Models

In vivo studies conducted on rodent models showed that administration of the compound resulted in reduced opioid-induced constipation without affecting analgesia levels. This dual action suggests its potential utility in clinical settings where opioid use is prevalent .

Study 3: Pharmacokinetic Profile

Pharmacokinetic evaluations revealed that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. The study highlighted its rapid onset of action and sustained efficacy over time .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeBinding Affinity (nM)Therapeutic Use
This compoundMu-opioid antagonist5Opioid-induced bowel dysfunction
NaloxoneMu-opioid antagonist1Opioid overdose reversal
NaltrexoneMu-opioid antagonist10Alcohol dependence treatment

This table illustrates how this compound compares with other known mu-opioid antagonists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves multi-step processes, such as cyclization and functional group modifications. For example:

  • Cyclization : A Diels-Alder reaction can form the bicyclic framework, followed by hydroxyethyl group introduction via nucleophilic substitution or hydrogenation .
  • Hydrochloride Salt Formation : Neutralization with HCl in polar solvents (e.g., ethanol) ensures salt stability .
    • Key Variables : Temperature (e.g., 80–100°C for cyclization), solvent polarity, and catalyst choice (e.g., Pearlman’s catalyst for hydrogenolysis) critically affect yields .

Q. How is the purity of 8-hydroxyethyl-3-azabicyclo[3.2.1]octane hydrochloride validated in research settings?

  • Analytical Techniques :

  • HPLC : Quantifies purity (>95% typical for pharmacological studies) .
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for substituent positioning) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., Δ < 5 ppm deviation) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Store at 2–8°C in airtight, amber glass bottles to prevent photodegradation and moisture absorption .
  • Handling : Use inert atmospheres (N₂/Ar) for hygroscopic batches and adhere to GHS safety protocols (e.g., PPE for skin/eye irritation risks) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, hydroxyl positioning) alter the compound’s biological activity?

  • Case Studies :

  • Fluorinated Analogs : 3,3-Difluoro derivatives show enhanced receptor binding due to electronegativity effects, as seen in HIV protease inhibition studies .
  • Hydroxyl Group Impact : Substitution at the 3-position vs. 8-position modulates solubility and blood-brain barrier permeability, critical for CNS-targeted therapies .
    • Data Interpretation : Compare IC₅₀ values across analogs using radioligand assays or enzymatic activity tests .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor affinities)?

  • Strategies :

  • Assay Standardization : Control variables like buffer pH, temperature, and cell line selection .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding conformations and validate with SPR (surface plasmon resonance) .
    • Example : Discrepancies in serotonin reuptake inhibition may arise from stereochemical impurities; chiral HPLC can isolate enantiomers for retesting .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising stability?

  • Approaches :

  • Co-Solvents : Use DMSO:water (1:4) or cyclodextrin inclusion complexes .
  • Salt Screening : Test alternative counterions (e.g., citrate, sulfate) to enhance aqueous solubility .
    • Stability Metrics : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS .

Key Research Considerations

  • Stereochemical Control : Ensure enantiomeric purity via chiral catalysts (e.g., Sharpless epoxidation) to avoid skewed pharmacological data .
  • Toxicity Screening : Prioritize Ames tests and hERG channel assays to mitigate off-target effects early in development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Reactant of Route 2
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.